molecular formula C23H21NO2 B1163917 JWH-073 N-(2-hydroxybutyl) metabolite

JWH-073 N-(2-hydroxybutyl) metabolite

Cat. No. B1163917
M. Wt: 343.4
InChI Key: ISBQGIMPMGWASY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JWH 073 is a synthetic cannabinoid (CB) that displays high affinities for both the central CB1 and peripheral CB2 receptors (Ki = 8.9 and 38 nM, respectively). JWH 073 N-(2-hydroxybutyl) metabolite is an expected metabolite of JWH 073, produced by cytochrome P450 oxidation in the liver. The physiological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research purposes.

Scientific Research Applications

  • Identification and Structure Elucidation : A study by Lovett et al. (2013) highlighted the identification of a predominant metabolite in urine specimens testing positive for naphthoylindole-based synthetic cannabinoids, including JWH-073. This metabolite, distinct due to its chromatographic retention time, was identified as 3-(3-(1-naphthoyl)-1H-indol-1-yl) propanoic acid, a common metabolite for select naphthoylindole-based synthetic cannabinoids (Lovett et al., 2013).

  • Metabolite Detection in Biological Samples : Chimalakonda et al. (2011) described a method for detecting omega and omega-1 metabolites of JWH-018 and JWH-073 in human urine. The study emphasized the importance of these metabolites as biomarkers for the ingestion of synthetic cannabinoids (Chimalakonda et al., 2011).

  • Forensic and Toxicological Analysis : Ozturk et al. (2015) developed a specific method for detecting and quantifying JWH-073 and its metabolites in blood and urine, highlighting its application in real forensic cases. This method was used to analyze a large number of authentic samples, demonstrating its utility in forensic toxicology (Ozturk et al., 2015).

  • Quantitative Measurement : Another study by Moran et al. (2011) validated a method for measuring urinary concentrations of JWH-018, JWH-073, and their metabolites. This research provides preliminary evidence of the clinical utility of the assay in detecting aminoalkylindole metabolites (Moran et al., 2011).

  • Metabolite Monitoring in Legal Cases : Jang et al. (2013) focused on monitoring urinary metabolites of JWH-018 and JWH-073 in legal cases. The study identified major metabolites and validated a method for quantification using LC-MS/MS analysis, which is crucial for determining the intake of these synthetic cannabinoids (Jang et al., 2013).

properties

Product Name

JWH-073 N-(2-hydroxybutyl) metabolite

Molecular Formula

C23H21NO2

Molecular Weight

343.4

IUPAC Name

[1-(2-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone

InChI

InChI=1S/C23H21NO2/c1-2-17(25)14-24-15-21(19-11-5-6-13-22(19)24)23(26)20-12-7-9-16-8-3-4-10-18(16)20/h3-13,15,17,25H,2,14H2,1H3

InChI Key

ISBQGIMPMGWASY-UHFFFAOYSA-N

SMILES

CCC(CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O

synonyms

(1-(2-hydroxybutyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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